

Toxicological Profile of 2-Butylphenol Isomers: An In-depth Technical Guide

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Compound of Interest

Compound Name: 2-Butylphenol

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This technical guide provides a comprehensive overview of the toxicological profiles of four isomers of **2-butylphenol**: ortho-sec-butylphenol (OSBP), ortho-tert-butylphenol (OTBP), para-sec-butylphenol (PSBP), and para-tert-butylphenol (PTBP). The information is compiled from a variety of toxicological studies and databases, with a focus on quantitative data, experimental methodologies, and known signaling pathways.

Executive Summary

2-Butylphenol isomers are used in various industrial applications, including as intermediates in the synthesis of resins, antioxidants, and other chemical products. Understanding their toxicological properties is crucial for risk assessment and ensuring occupational and consumer safety. This guide summarizes the available data on acute, sub-chronic, and chronic toxicity, as well as genotoxicity, carcinogenicity, and reproductive and developmental effects. The isomers exhibit a range of toxicities, with some demonstrating significant skin and eye irritation, while others have been investigated for their potential as endocrine disruptors.

Quantitative Toxicological Data

The following tables summarize the key quantitative toxicological data for the four **2-butylphenol** isomers. Data has been compiled from multiple sources and is presented for comparative analysis.

Table 1: Acute Toxicity Data

Isomer	Test Species	Route of Administration	LD50/LC50	Citation(s)
ortho-sec-Butylphenol (OSBP)	Rat	Oral	320 mg/kg	[1]
	Rabbit	Dermal	5560 mg/kg	
	Rat	Inhalation (4h)	>290 ppm	
ortho-tert-Butylphenol (OTBP)	Rat	Oral	440 mg/kg	[2]
	Rabbit	Dermal	705 mg/kg (female), 1373 mg/kg (male)	
para-sec-Butylphenol (PSBP)	Rat	Oral	3250 µL/kg	[3]
	Mouse	Oral	1030 mg/kg	
	Rabbit	Dermal	-	
para-tert-Butylphenol (PTBP)	Rat (male)	Oral	5.4 g/kg	[4]
	Rat (female)	Oral	3.6 g/kg	
	Rabbit	Dermal	>2000 mg/kg	
	Rat	Inhalation (4h, dust)	5.6 mg/L (20% mortality)	

Data for some endpoints for para-sec-butylphenol were not readily available in the public domain.

Table 2: Skin and Eye Irritation

Isomer	Test Species	Endpoint	Observation	Citation(s)
ortho-sec-Butylphenol (OSBP)	Rabbit	Skin Irritation	Corrosive	[2]
Rabbit	Eye Irritation	Severe	[1]	
ortho-tert-Butylphenol (OTBP)	Rabbit	Skin Irritation	Corrosive	[2]
para-sec-Butylphenol (PSBP)	Rabbit	Skin Irritation	Mild (500 mg/4h)	[3]
Rabbit	Eye Irritation	Severe (0.05 mg/24h)	[3]	
para-tert-Butylphenol (PTBP)	Rabbit	Skin Irritation	Range from no reaction to necrosis	[4]
Rabbit	Eye Irritation	Severe, persistent injury	[4]	

Table 3: Repeated Dose, Reproductive, and Developmental Toxicity

Isomer	Test Species	Study Type	NOAEL/LO AEL	Key Findings	Citation(s)
ortho-sec-Butylphenol (OSBP)	Rat	Reproductive/ Developmental Toxicity Screening (OECD 422)	-	No effects on reproductive parameters.	[2]
para-tert-Butylphenol (PTBP)	Rat	2-Generation Reproductive Toxicity	NOAEL (parental, F1, F2): 70 mg/kg/day	Potential for reproductive toxicity at high doses.	[2]

Comprehensive repeated dose, reproductive, and developmental toxicity data for ortho-tert-butylphenol and para-sec-butylphenol were not readily available in the public domain.

Table 4: Genotoxicity and Carcinogenicity

Isomer	Assay Type	Result	Citation(s)
ortho-sec-Butylphenol (OSBP)	In vivo Micronucleus Test	Negative	
ortho-tert-Butylphenol (OTBP)	In vivo Micronucleus Test	Negative	
para-sec-Butylphenol (PSBP)	In vivo Micronucleus Test	Negative	
para-tert-Butylphenol (PTBP)	In vivo Micronucleus Test	Negative	
2,6-di-tert-butylphenol	In silico, In vitro, In vivo	Potential carcinogenic risk through RAR β interruption.	[5]

Based on available data, the **2-butylphenol** isomers investigated are generally not considered to be genotoxic in vivo. Carcinogenicity data for the specific isomers is limited, though a study

on the related compound 2,6-di-tert-butylphenol suggests a potential for carcinogenic risk via non-genotoxic mechanisms.

Experimental Protocols

The toxicological studies cited in this guide predominantly follow standardized methodologies, most notably the OECD Guidelines for the Testing of Chemicals. These guidelines ensure the quality, consistency, and comparability of data. Below are detailed descriptions of the methodologies for key toxicological endpoints.

Acute Oral Toxicity (based on OECD Guideline 401/420/423)

The acute oral toxicity is typically determined using a limit test or a full study with multiple dose groups.

- **Test Animals:** Young adult rats (e.g., Sprague-Dawley or Wistar strains), typically 8-12 weeks old, are used. Animals are fasted prior to dosing.
- **Dose Administration:** The test substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula. The vehicle, if used, is typically water or corn oil.
- **Observation Period:** Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.
- **Necropsy:** All animals are subjected to a gross necropsy at the end of the observation period.
- **Data Analysis:** The LD50 (median lethal dose) is calculated using appropriate statistical methods.

Acute Dermal Toxicity (based on OECD Guideline 402)

This test assesses the toxicity of a substance applied to the skin.

- **Test Animals:** Young adult albino rabbits are commonly used. The fur is clipped from the dorsal area of the trunk 24 hours before the test.
- **Dose Application:** The test substance is applied to a small area of the skin (approximately 10% of the body surface area) and held in contact with a porous gauze dressing and non-irritating tape for 24 hours.
- **Observation Period:** Animals are observed for mortality, signs of toxicity, and skin reactions at the application site for 14 days. Body weights are recorded weekly.
- **Necropsy:** A gross necropsy is performed on all animals at the end of the study.
- **Data Analysis:** The dermal LD50 is determined.

Dermal Irritation/Corrosion (based on OECD Guideline 404)

This test evaluates the potential of a substance to cause skin irritation or corrosion.

- **Test Animals:** Albino rabbits are used. The fur on the back is clipped.
- **Application:** A 0.5 mL (liquid) or 0.5 g (solid) of the test substance is applied to a small patch of skin and covered with a gauze patch.
- **Exposure and Observation:** The patch is removed after a specified time (typically 4 hours). The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.
- **Scoring:** The reactions are scored according to a graded scale. A substance is considered an irritant if it produces a certain level of skin reaction. Corrosive substances cause irreversible tissue damage.

Eye Irritation/Corrosion (based on OECD Guideline 405)

This test assesses the potential of a substance to cause eye irritation or damage.

- **Test Animals:** Albino rabbits are used.

- **Application:** A small amount of the test substance (0.1 mL for liquids, 0.1 g for solids) is instilled into the conjunctival sac of one eye of each animal. The other eye serves as a control.
- **Observation:** The eyes are examined at 1, 24, 48, and 72 hours after instillation for effects on the cornea, iris, and conjunctiva. The observation period may be extended to 21 days if the effects are persistent.
- **Scoring:** The ocular reactions are scored based on a standardized system.

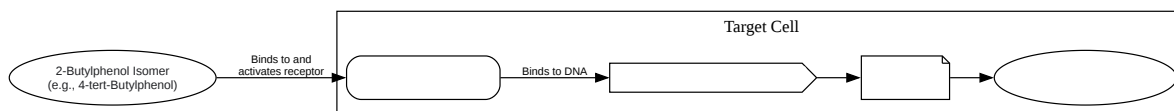
Reproductive/Developmental Toxicity Screening Test (based on OECD Guideline 422)

This study provides initial information on the potential effects of a substance on reproduction and development.

- **Test Animals:** Rats are typically used. Both males and females are dosed.
- **Dosing Period:** Males are dosed for a minimum of 4 weeks (including 2 weeks prior to mating, during mating, and up to termination). Females are dosed for 2 weeks prior to mating, during mating, gestation, and lactation until the pups are weaned.
- **Mating:** Animals are paired for mating.
- **Endpoints:** Observations include effects on mating performance, fertility, gestation length, parturition, and offspring viability, growth, and development. Gross necropsy and histopathology of reproductive organs are also performed.
- **Data Analysis:** The No-Observed-Adverse-Effect Level (NOAEL) for parental and offspring toxicity is determined.

Signaling Pathways

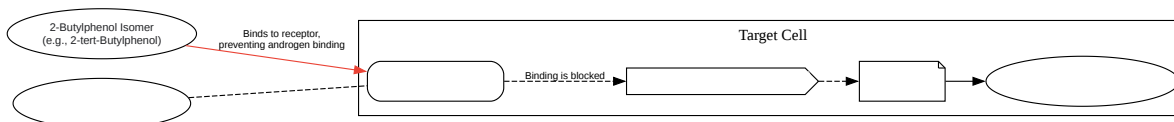
Several **2-butylphenol** isomers have been identified as endocrine-disrupting chemicals (EDCs), primarily through their interaction with nuclear receptors. The following diagrams illustrate the known signaling pathways affected by these compounds.



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*Estrogen Receptor (ER) Agonism by **2-Butylphenol** Isomers.*

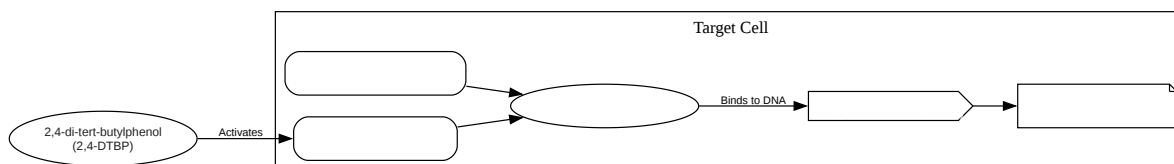
Some **2-butylphenol** isomers, such as 4-tert-butylphenol, can act as agonists for the estrogen receptor alpha (ER α).^[6] They bind to and activate the receptor, leading to the transcription of estrogen-responsive genes and resulting in estrogenic effects.



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*Androgen Receptor (AR) Antagonism by **2-Butylphenol** Isomers.*

Conversely, isomers like 2-tert-butylphenol have been shown to act as antagonists to the androgen receptor (AR).^[5] They compete with endogenous androgens for binding to the receptor, thereby inhibiting the transcription of androgen-responsive genes and leading to anti-androgenic effects.



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Activation of PPAR γ /RXR Signaling by 2,4-di-tert-butylphenol.

2,4-di-tert-butylphenol has been found to activate the Retinoid X Receptor (RXR), a nuclear receptor that forms heterodimers with other receptors, including the Peroxisome Proliferator-Activated Receptor γ (PPAR γ).^{[1][7]} Activation of the PPAR γ /RXR heterodimer can lead to the regulation of genes involved in various processes, including adipogenesis, suggesting a potential role as an obesogen.

Conclusion

The toxicological profiles of **2-butylphenol** isomers vary depending on the specific structure of the molecule. While acute toxicity data are available for most isomers, there are significant data gaps, particularly for para-sec-butylphenol, in the areas of repeated dose and reproductive toxicity. The primary toxicological concerns identified are skin and eye irritation/corrosion and the potential for endocrine disruption through various signaling pathways. Further research is warranted to fully characterize the toxicological profiles of all isomers and to elucidate the complete mechanisms of action, particularly concerning their long-term health effects. This guide serves as a foundational resource for researchers and professionals in the field, highlighting the current state of knowledge and identifying areas for future investigation.

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